((2-Chloropropoxy)methyl)benzene ((2-Chloropropoxy)methyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17459383
InChI: InChI=1S/C10H13ClO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
SMILES:
Molecular Formula: C10H13ClO
Molecular Weight: 184.66 g/mol

((2-Chloropropoxy)methyl)benzene

CAS No.:

Cat. No.: VC17459383

Molecular Formula: C10H13ClO

Molecular Weight: 184.66 g/mol

* For research use only. Not for human or veterinary use.

((2-Chloropropoxy)methyl)benzene -

Specification

Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
IUPAC Name 2-chloropropoxymethylbenzene
Standard InChI InChI=1S/C10H13ClO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Standard InChI Key QURCDHGRRMNDSM-UHFFFAOYSA-N
Canonical SMILES CC(COCC1=CC=CC=C1)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

((2-Chloropropoxy)methyl)benzene features a benzene ring substituted with a methyl group bonded to a 2-chloropropoxy chain. The propoxy group consists of a three-carbon chain with a chlorine atom at the second position, creating a secondary alkyl chloride. This configuration imparts both hydrophobic (aromatic ring) and polar (ether and chloro groups) regions, influencing solubility and reactivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₃ClO
Molecular Weight (g/mol)184.66
CAS Number17229-23-1
Purity≥95%

Stereochemical Considerations

Synthesis and Manufacturing

Industrial-Scale Production

The synthesis of ((2-Chloropropoxy)methyl)benzene commonly employs Williamson ether synthesis, a two-step process involving:

  • Alkylation of Benzyl Alcohol: Benzyl alcohol reacts with 1,2-epoxypropane to form benzyl glycidyl ether.

  • Chlorination: The secondary hydroxyl group in the propoxy chain is replaced with chlorine using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

Alternative routes include:

  • Nucleophilic Substitution: Reaction of benzyl chloride with 2-chloropropanol under basic conditions.

  • Grignard Reagent Utilization: Though less common, benzylmagnesium chloride may react with 2-chloroethyl oxirane to form the target compound .

Quality Control

Industrial producers like Aromsyn Co., Ltd., implement rigorous quality assurance protocols, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment.

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural validation .

Physicochemical Properties

Physical Properties

  • Solubility: Miscible with polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) and moderately soluble in alcohols. Limited solubility in water (<0.1 g/L at 25°C) .

  • Boiling Point: Estimated 245–250°C (extrapolated from analogous compounds).

  • Density: ~1.12 g/cm³ (predicted via computational models).

Chemical Reactivity

The compound exhibits dual reactivity:

  • Ether Group: Participates in nucleophilic substitutions (e.g., SN2 reactions with strong bases).

  • Chlorine Atom: Undergoes elimination (dehydrohalogenation) or substitution reactions under basic or nucleophilic conditions .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Antihistamines: Functionalization of the chloro group enables coupling with amine-containing pharmacophores.

  • Anticancer Agents: The aromatic core facilitates π-π stacking interactions with biological targets .

Materials Science

  • Polymer Modifiers: Incorporation into epoxy resins enhances thermal stability.

  • Liquid Crystals: The rigid benzene ring and flexible propoxy chain contribute to mesophase formation .

Agrochemicals

  • Herbicide Synthons: Chlorine substitution improves lipid solubility, aiding plant membrane penetration.

Comparative Analysis with Structural Analogs

Table 2: Functional Group Comparison

CompoundFunctional GroupsReactivityApplications
TolueneMethylLowSolvent
ChlorobenzeneChloroModerateIntermediate
Benzyl ChlorideChloromethylHighAlkylation agent
((2-Chloropropoxy)methyl)benzeneChloro, ether, methylHighMultifunctional synthon

Recent Advances and Future Directions

Custom Synthesis Trends

Manufacturers now offer gram-to-kilogram-scale synthesis with tailored purity profiles (≥99% for catalytic applications) .

Emerging Applications

  • Drug Delivery Systems: Functionalization with polyethylene glycol (PEG) chains improves biocompatibility.

  • Organic Electronics: Incorporation into donor-acceptor polymers enhances charge mobility .

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